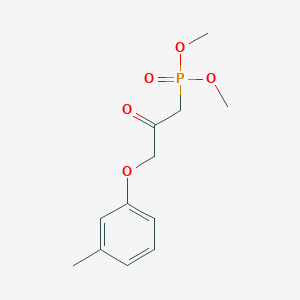
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a methoxy-propoxyphenyl group attached to the oxadiazole ring
准备方法
The synthesis of 3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the chloromethyl group: This step involves the chloromethylation of the oxadiazole ring, which can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Attachment of the methoxy-propoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction, where the chloromethyl group is replaced by the methoxy-propoxyphenyl group.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation reactions: The methoxy-propoxyphenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The oxadiazole ring can be reduced under specific conditions to form dihydro-oxadiazole derivatives.
Common reagents and conditions used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole has found applications in various fields of scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied.
相似化合物的比较
3-(Chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole: Lacks the propoxy group, which may affect its chemical reactivity and biological activity.
3-(Chloromethyl)-5-(4-propoxyphenyl)-1,2,4-oxadiazole: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
3-(Chloromethyl)-5-(3-methoxy-4-ethoxyphenyl)-1,2,4-oxadiazole: Contains an ethoxy group instead of a propoxy group, which may alter its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, solubility, and biological activity.
属性
分子式 |
C13H15ClN2O3 |
|---|---|
分子量 |
282.72 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-(3-methoxy-4-propoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15ClN2O3/c1-3-6-18-10-5-4-9(7-11(10)17-2)13-15-12(8-14)16-19-13/h4-5,7H,3,6,8H2,1-2H3 |
InChI 键 |
QPQAGPKRDBBALD-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C2=NC(=NO2)CCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


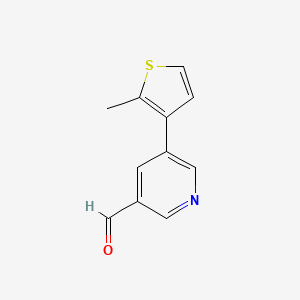
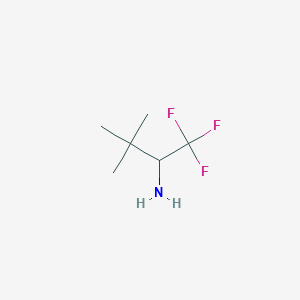
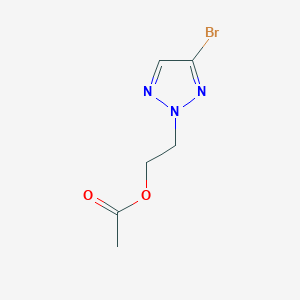
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)
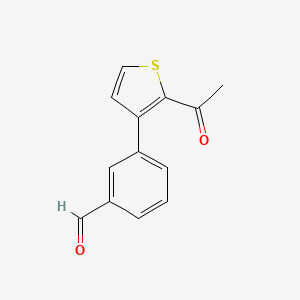
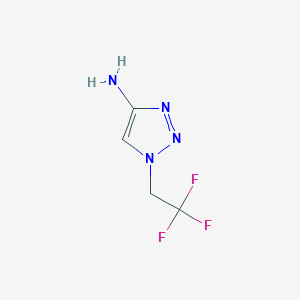




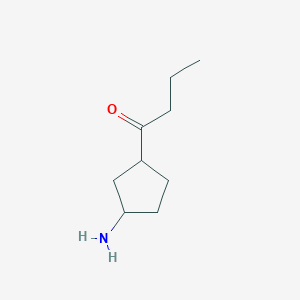
![2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13170856.png)
